molecular formula C7H6ClN3 B025447 2-Chlorobenzimidazol-1-amine CAS No. 107879-44-7

2-Chlorobenzimidazol-1-amine

Cat. No. B025447
M. Wt: 167.59 g/mol
InChI Key: SLRCPQPUVVCNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorobenzimidazol-1-amine is an important chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains both nitrogen and chlorine atoms. It has a wide range of applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-Chlorobenzimidazol-1-amine is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the disruption of DNA replication and transcription, which can ultimately lead to cell death.

Biochemical And Physiological Effects

2-Chlorobenzimidazol-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial activity. Additionally, it has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Chlorobenzimidazol-1-amine in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. Additionally, it has a wide range of applications in various fields of science.
One of the main limitations of using 2-Chlorobenzimidazol-1-amine in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, it may not be suitable for use in certain biological systems due to its potential interactions with DNA.

Future Directions

There are many potential future directions for the use of 2-Chlorobenzimidazol-1-amine in scientific research. One potential direction is the development of new bioactive compounds based on its chemical structure. Another potential direction is the investigation of its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand its mechanism of action and potential interactions with DNA.

Synthesis Methods

The synthesis of 2-Chlorobenzimidazol-1-amine involves the reaction between o-phenylenediamine and phosphorus oxychloride in the presence of anhydrous aluminum chloride. This reaction leads to the formation of 2-Chlorobenzimidazol-1-amine as a white crystalline solid.

Scientific Research Applications

2-Chlorobenzimidazol-1-amine is widely used in scientific research due to its unique chemical properties. It has been used in the synthesis of various bioactive compounds, including antiviral, anticancer, and antibacterial agents. It has also been used as a starting material for the synthesis of other heterocyclic compounds.

properties

IUPAC Name

2-chlorobenzimidazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCPQPUVVCNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415413
Record name 1H-Benzimidazol-1-amine,2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzimidazol-1-amine

CAS RN

107879-44-7
Record name 1H-Benzimidazol-1-amine,2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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